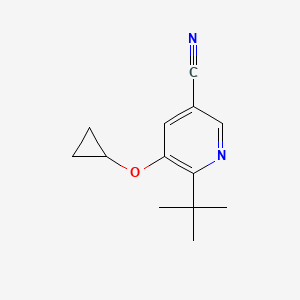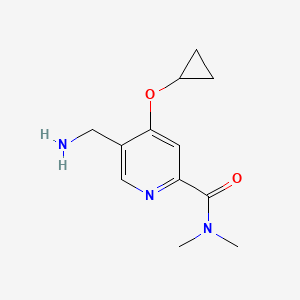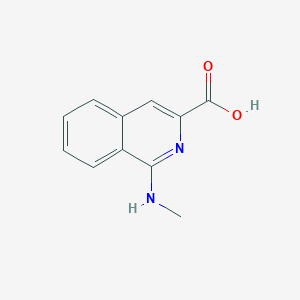![molecular formula C18H18N2O2 B14804728 3-methyl-2-[2-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14804728.png)
3-methyl-2-[2-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(allyloxy)phenyl]-3-methyl-2,3-dihydro-4(1H)-quinazolinone is an organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a quinazolinone core. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research.
Preparation Methods
The synthesis of 2-[2-(allyloxy)phenyl]-3-methyl-2,3-dihydro-4(1H)-quinazolinone can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzophenone with allyl bromide in the presence of a base to form the allyloxy derivative. This intermediate is then subjected to cyclization with formamide under acidic conditions to yield the desired quinazolinone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
2-[2-(allyloxy)phenyl]-3-methyl-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often under controlled temperature and solvent conditions. Major products formed from these reactions include various substituted quinazolinone derivatives.
Scientific Research Applications
2-[2-(allyloxy)phenyl]-3-methyl-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Quinazolinone derivatives have shown promise in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(allyloxy)phenyl]-3-methyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. Pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 2-[2-(allyloxy)phenyl]-3-methyl-2,3-dihydro-4(1H)-quinazolinone include other quinazolinone derivatives, such as:
2-phenylquinazolinone: Lacks the allyloxy group, resulting in different chemical and biological properties.
3-methylquinazolinone: Similar core structure but without the phenyl and allyloxy substituents.
4(3H)-quinazolinone: Basic quinazolinone structure without additional substituents.
The uniqueness of 2-[2-(allyloxy)phenyl]-3-methyl-2,3-dihydro-4(1H)-quinazolinone lies in its specific substituents, which confer distinct reactivity and potential biological activity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-methyl-2-(2-prop-2-enoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-22-16-11-7-5-9-14(16)17-19-15-10-6-4-8-13(15)18(21)20(17)2/h3-11,17,19H,1,12H2,2H3 |
InChI Key |
QRVSQQGUOKMBBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


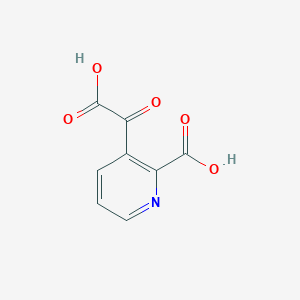
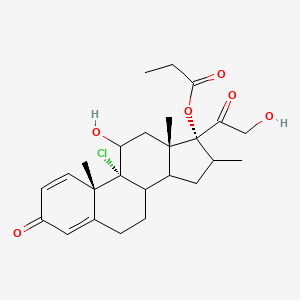
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14804653.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14804660.png)
![4,4-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]adamantane-1-carboxamide](/img/structure/B14804665.png)
![N-[2-[(3aS)-3a-benzyl-2-methyl-3-methylidene-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-phenylmethoxyethyl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B14804674.png)

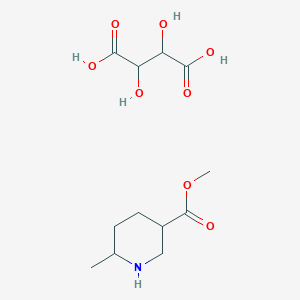
![N-benzyl-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-methylbenzenesulfonamide](/img/structure/B14804712.png)

![4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol](/img/structure/B14804735.png)
